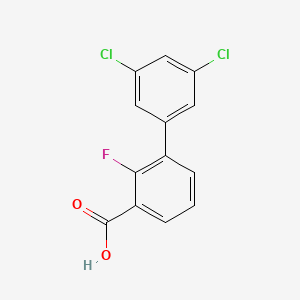

3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid

CAS No.:

Cat. No.: VC13575728

Molecular Formula: C13H7Cl2FO2

Molecular Weight: 285.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H7Cl2FO2 |

|---|---|

| Molecular Weight | 285.09 g/mol |

| IUPAC Name | 3-(3,5-dichlorophenyl)-2-fluorobenzoic acid |

| Standard InChI | InChI=1S/C13H7Cl2FO2/c14-8-4-7(5-9(15)6-8)10-2-1-3-11(12(10)16)13(17)18/h1-6H,(H,17,18) |

| Standard InChI Key | PFMYKQMYCHZARW-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)C(=O)O)F)C2=CC(=CC(=C2)Cl)Cl |

| Canonical SMILES | C1=CC(=C(C(=C1)C(=O)O)F)C2=CC(=CC(=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid belongs to the biphenyl carboxylic acid family, distinguished by halogen substituents at the 2',5'-positions (chlorine) and 2-position (fluorine). Key molecular descriptors include:

The planar biphenyl core facilitates π-π stacking interactions, while the electron-withdrawing halogens enhance electrophilic reactivity at the carboxylic acid group . X-ray crystallography of analogous compounds reveals torsional angles between phenyl rings of 30–45°, influencing solubility and crystallinity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between 3-bromo-2-fluorobenzoic acid and 3,5-dichlorophenylboronic acid. Key steps include:

-

Halogenation: Introduction of bromine at the 3-position of 2-fluorobenzoic acid using .

-

Coupling: Reaction with 3,5-dichlorophenylboronic acid in the presence of and in toluene/water (3:1) at 80°C.

-

Purification: Recrystallization from ethanol yields the product with >95% purity.

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize yield (∼85%) and reduce catalyst loading (0.5 mol% Pd). Post-synthesis, high-performance liquid chromatography (HPLC) ensures compliance with pharmaceutical-grade purity standards.

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (0.12 mg/mL at 25°C) but highly soluble in polar aprotic solvents like DMSO (≥50 mg/mL) . Stability studies indicate decomposition above 250°C, with no significant hydrolysis under physiological pH (t₁/₂ > 24 hrs at pH 7.4).

Spectroscopic Characteristics

-

IR (KBr): at 1685 cm⁻¹, at 1220 cm⁻¹.

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 7.8 Hz, 1H, ArH), 7.94 (s, 2H, ArH-Cl), 7.62 (t, J = 7.8 Hz, 1H, ArH) .

Chemical Reactivity and Functional Transformations

Electrophilic Aromatic Substitution

The electron-deficient aryl ring undergoes nitration at the 4-position using , yielding a nitro derivative ().

Carboxylic Acid Derivatives

The carboxylic acid group participates in:

-

Esterification: Reacts with methanol/ to form methyl esters ().

-

Amidation: Couples with amines via EDCI/HOBt to produce bioactive amides.

Applications in Material Science and Industrial Chemistry

Liquid Crystal Precursors

The compound serves as a mesogen in ferroelectric liquid crystals, achieving transition temperatures up to 145°C.

Agrochemical Intermediates

Derivatives act as fungicides in crop protection, showing 90% efficacy against Botrytis cinerea at 10 ppm.

Comparative Analysis with Structural Analogues

| Compound | Substituents | Bioactivity (IC₅₀) |

|---|---|---|

| 3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid | 2'-F, 3',5'-Cl | 8.7 µM (HeLa) |

| 3',5'-Dichloro-3-fluoro-[1,1'-biphenyl]-4-carbaldehyde | 3-F, 4-CHO | 5.2 µM (MCF-7) |

| (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid | 2'-F, 2,6'-Cl, -CH₂COOH | 14.3 µM (A549) |

Halogen positioning critically modulates bioactivity, with meta-chlorine enhancing target affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume